molecular formula C8H8O2S2 B2486367 3-(Allylsulfanyl)-2-thiophenecarboxylic acid CAS No. 303151-41-9

3-(Allylsulfanyl)-2-thiophenecarboxylic acid

Cat. No. B2486367
CAS RN: 303151-41-9
M. Wt: 200.27
InChI Key: GJGJMWCIHKMMMG-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-2-thiophenecarboxylic acid is a sulfur-containing organic compound that integrates both thiophene and carboxylic acid functionalities, making it a compound of interest for various chemical syntheses and applications in materials science. The presence of the allylsulfanyl group adds to its reactivity and potential utility in cross-coupling reactions and polymer chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 3-(Allylsulfanyl)-2-thiophenecarboxylic acid, often involves palladium-catalyzed reactions, showcasing the utility of transition metal catalysis in facilitating complex transformations (Nakano et al., 2008). Directed synthesis techniques have also been developed for the efficient synthesis of sulfanylalkanecarboxylic acids, highlighting the versatility of these methods in producing sulfur-containing carboxylic acids (Mirskova et al., 2010).

Molecular Structure Analysis

Experimental and computational thermochemistry studies provide insights into the molecular and electronic structures of thiophenecarboxylic acids, revealing the effects of substitution on stability and reactivity. Such analyses underscore the importance of computational chemistry in understanding the properties of complex organic molecules (Temprado et al., 2002).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including structural reorganizations under specific conditions. For instance, (allyl-, benzyl-, and propargylsulfanyl)-substituted thiophene compounds can undergo unexpected reactions leading to the formation of thiazoline derivatives, illustrating the complex reactivity patterns of such molecules (Nedolya et al., 2014).

Physical Properties Analysis

The synthesis and functionalization of thiophene derivatives, including the introduction of sulfanyl groups, have been explored for their applications in creating pi-conjugated systems. This research highlights the physical properties that make these compounds suitable for electronic and photovoltaic applications (Blanchard et al., 2002).

Chemical Properties Analysis

The carboxylation reactions of thiophene derivatives, including allylic C(sp3)-H carboxylation with CO2, demonstrate the chemical versatility of thiophene-based compounds. Such reactions not only highlight the reactivity of these molecules but also their potential for synthesizing environmentally friendly chemicals (Michigami et al., 2017).

Scientific Research Applications

Synthetic Methodologies

3-(Allylsulfanyl)-2-thiophenecarboxylic acid, while not directly mentioned, can be inferred to have significance in synthetic organic chemistry, given the research on related thiophenecarboxylic acids and their derivatives. The palladium-catalyzed perarylation of thiophenecarboxylic acids, for instance, shows the potential for creating complex aromatic compounds through C-H bond cleavage and decarboxylation, indicating a method for functionalizing such acids in advanced synthesis procedures (Nakano et al., 2008). Furthermore, the rhodium-catalyzed alkenylation of substituted thiophene-2-carboxylic acids demonstrates another avenue for derivatizing these compounds, showcasing their versatility in organic synthesis (Iitsuka et al., 2013).

Thermochemical and Physical Properties

The thermochemical and physical properties of thiophenecarboxylic acids have been extensively studied. Research comparing 2- and 3-thiophenecarboxylic acids provides insights into their stability and reactivity, which are crucial for designing reaction conditions and for applications where thermal stability is a concern (Temprado et al., 2002).

Polymer Science Applications

Electrochemical polymerization studies of thiophene derivatives, including 3-substituted thiophenes, highlight their potential in crafting conducting polymers for electrochromic displays and other electronic applications. This demonstrates the broader applicability of 3-(Allylsulfanyl)-2-thiophenecarboxylic acid in materials science, especially in developing polymers with specific electronic properties (Alves et al., 2010).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of 3-thiophenecarboxylic acid in various solvent mixtures is critical for its purification and application in different scientific fields. Research on the solubility of 3-thiophenecarboxylic acid in water and acetic acid mixtures, including the calculation of Gibbs energy, enthalpy, and entropy, provides necessary data for optimizing industrial processes involving these compounds (Liu et al., 2014).

Environmental Applications

The synthesis of thiophenecarboxylic acids using environmentally friendly methods indicates the growing interest in sustainable chemistry. The development of green synthetic routes for these compounds underscores their potential in creating less polluting and more efficient chemical processes (Guo Hai, 2007).

properties

IUPAC Name

3-prop-2-enylsulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-2-4-11-6-3-5-12-7(6)8(9)10/h2-3,5H,1,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGJMWCIHKMMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylsulfanyl)-2-thiophenecarboxylic acid

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